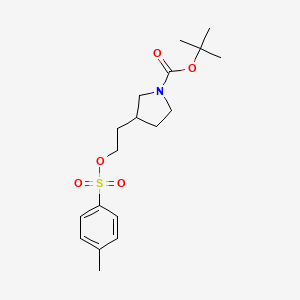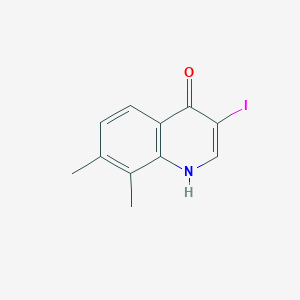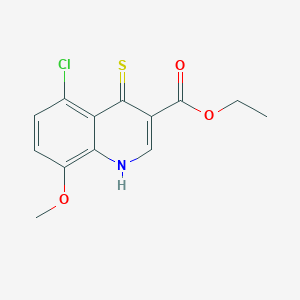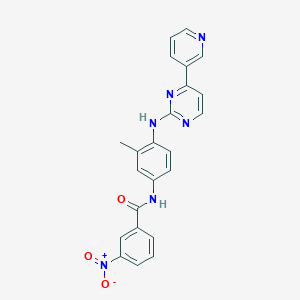![molecular formula C33H48N4O4 B11831033 (3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a steroidal backbone with a benzoxadiazole moiety, making it a subject of study in both organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Nitration: Introduction of the nitro group to the benzoxadiazole ring.
Amination: Attachment of the amino group to the steroidal backbone.
Methylation: Addition of the methyl group to the amino moiety.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, ammonia or an amine for amination, and methyl iodide for methylation. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxadiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the benzoxadiazole ring.
Wissenschaftliche Forschungsanwendungen
(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the steroidal backbone can interact with cellular receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-cholest-5-en-3-ol
- (3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-one
Uniqueness
What sets (3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol apart is its unique combination of a steroidal backbone with a benzoxadiazole moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C33H48N4O4 |
|---|---|
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25-,26+,27+,32+,33-/m1/s1 |
InChI-Schlüssel |
RMGLSQAGXRZCPZ-NJHFEEIUSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C |
Kanonische SMILES |
CC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid](/img/structure/B11830951.png)

![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11830964.png)
![2-(1-Methoxycyclooctyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11830970.png)
![(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11830973.png)



![1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830991.png)
![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)
![Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-](/img/structure/B11831011.png)
![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)


